molecular formula C8H3F4NaO2 B8819427 sodium;2-fluoro-3-(trifluoromethyl)benzoate CAS No. 1701446-41-4

sodium;2-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B8819427
CAS No.: 1701446-41-4
M. Wt: 230.09 g/mol
InChI Key: JCLYWJOHSXDLMO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-fluoro-3-(trifluoromethyl)benzoate is an organic compound with the chemical formula C8H3F4NaO2. It is a white solid that is soluble in water and some organic solvents. This compound is used in various chemical and pharmaceutical industries as an intermediate for synthesizing other organic compounds. It also finds applications as a raw material in the production of pesticides, fungicides, and preservatives .

Preparation Methods

The preparation of sodium 2-fluoro-3-(trifluoromethyl)benzoate typically involves the reaction of acyl chloride with 2-fluoro-3-(trifluoromethyl)benzoic acid, followed by a reaction with a base to form the corresponding sodium salt . The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Sodium 2-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 2-fluoro-3-(trifluoromethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 2-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors, leading to its effects in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Sodium 2-fluoro-3-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

  • Sodium 2-fluoro-6-(trifluoromethyl)benzoate
  • Sodium 3-fluoro-5-(trifluoromethyl)benzoate
  • Sodium 2,4-difluoro-3-methoxybenzoate

These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical properties and applications. Sodium 2-fluoro-3-(trifluoromethyl)benzoate is unique due to its specific substitution pattern, which affects its reactivity and suitability for various applications .

Properties

CAS No.

1701446-41-4

Molecular Formula

C8H3F4NaO2

Molecular Weight

230.09 g/mol

IUPAC Name

sodium;2-fluoro-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C8H4F4O2.Na/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12;/h1-3H,(H,13,14);/q;+1/p-1

InChI Key

JCLYWJOHSXDLMO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.